molecular formula C16H25N5O6 B1260059 Dihydrozeatin-O-glucoside CAS No. 62512-96-3

Dihydrozeatin-O-glucoside

Cat. No. B1260059
CAS RN: 62512-96-3
M. Wt: 383.4 g/mol
InChI Key: QRZHDHJUYBONQQ-UFZVAZPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrozeatin-O-glucoside is a glycoside.

Scientific Research Applications

Metabolism in Plant Cultures

  • Dihydrozeatin-O-glucoside, when supplied to photoautotrophic cell suspension cultures, is rapidly metabolized and predominantly compartmentalized within the vacuole. This suggests its potential role in the regulation of cytokinin metabolism in plants (Fußeder & Ziegler, 2004).

Role in Hormone Homeostasis

  • Glycosyltransferases in Arabidopsis thaliana can glucosylate dihydrozeatin to form O-glucosides, potentially playing a role in hormone homeostasis (Hou, Lim, Higgins, & Bowles, 2004).

Influence on Shoot Organogenesis

  • The metabolism of dihydrozeatin in tobacco leaf segments during in vitro shoot organogenesis suggests a link between the organogenic capacity of plant explants and the metabolism of cytokinins like this compound (Klemš et al., 2011).

Quantification in Plant Extracts

  • Mass spectrometry techniques have been developed to quantify levels of this compound in plant extracts, like soybean leaves. This is critical for understanding its concentration and role in various plant species (Speicher, 2011).

properties

CAS RN

62512-96-3

Molecular Formula

C16H25N5O6

Molecular Weight

383.4 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-methyl-4-(7H-purin-6-ylamino)butoxy]oxane-3,4,5-triol

InChI

InChI=1S/C16H25N5O6/c1-8(2-3-17-14-10-15(19-6-18-10)21-7-20-14)5-26-16-13(25)12(24)11(23)9(4-22)27-16/h6-9,11-13,16,22-25H,2-5H2,1H3,(H2,17,18,19,20,21)/t8?,9-,11-,12+,13-,16-/m1/s1

InChI Key

QRZHDHJUYBONQQ-UFZVAZPKSA-N

Isomeric SMILES

CC(CCNC1=NC=NC2=C1NC=N2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

SMILES

CC(CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O

Canonical SMILES

CC(CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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